molecular formula C21H16N2O3 B11656037 1-(benzyloxy)-3-phenylquinoxalin-2(1H)-one 4-oxide

1-(benzyloxy)-3-phenylquinoxalin-2(1H)-one 4-oxide

Cat. No.: B11656037
M. Wt: 344.4 g/mol
InChI Key: MQSYWXUBYANPAQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-phenylquinoxalin-2(1H)-one 4-oxide is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a benzyloxy group at the first position, a phenyl group at the third position, and an oxide group at the fourth position of the quinoxalin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-3-phenylquinoxalin-2(1H)-one 4-oxide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: The final step involves the oxidation of the quinoxalin-2(1H)-one to the corresponding 4-oxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and oxidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-phenylquinoxalin-2(1H)-one 4-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent quinoxalin-2(1H)-one.

    Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Quinoxalin-2(1H)-one.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

1-(Benzyloxy)-3-phenylquinoxalin-2(1H)-one 4-oxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules such as DNA and proteins.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-3-phenylquinoxalin-2(1H)-one 4-oxide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

    Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-3-phenylquinoxalin-2(1H)-one: Lacks the oxide group, which may result in different reactivity and biological activity.

    3-Phenylquinoxalin-2(1H)-one 4-oxide: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.

    1-(Benzyloxy)-quinoxalin-2(1H)-one 4-oxide: Lacks the phenyl group, which may influence its electronic properties and applications in materials science.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

4-oxido-3-phenyl-1-phenylmethoxyquinoxalin-4-ium-2-one

InChI

InChI=1S/C21H16N2O3/c24-21-20(17-11-5-2-6-12-17)22(25)18-13-7-8-14-19(18)23(21)26-15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

MQSYWXUBYANPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CC=C4)[O-]

Origin of Product

United States

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